Anemonin

Catalog No.
S518896
CAS No.
508-44-1
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anemonin

CAS Number

508-44-1

Product Name

Anemonin

IUPAC Name

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1

InChI Key

JLUQTCXCAFSSLD-NXEZZACHSA-N

SMILES

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2

Canonical SMILES

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2

Isomeric SMILES

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2

Antileishmanial and Antischistosomal Activities

    Scientific Field: Medical Science, Parasitology

    Summary of Application: Anemonin has been found to have significant antileishmanial and antischistosomal activities.

    Methods of Application: The antileishmanial activity was assessed on clinical isolates of the promastigote and amastigote forms of Leishmania aethiopica and L. donovani. Resazurin reduction assay was used to determine antipromastigote activity, while macrophages were employed for antiamastigote and cytotoxicity assays.

    Results: Anemonin displayed significant antileishmanial activity with IC50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L.

Anti-inflammatory Effects on Acute Ulcerative Colitis

Anemonin is a natural compound classified as a tri-spirocyclic dibutenolide, primarily found in various species of the buttercup family (Ranunculaceae), such as Ranunculus bulbosus, Clematis hirsutissima, and others. It was first isolated in 1792 by M. Heyer and is known to be a dimerization product of protoanemonin, which is released when plants from this family are damaged. The compound serves as a defense mechanism for the plants, exhibiting various biological properties that have garnered interest for potential pharmaceutical applications .

The formation of anemonin occurs through the dimerization of protoanemonin, which itself is generated from the enzymatic cleavage of ranunculin by β-glucosidase when plant tissues are damaged. Anemonin's structure features two butenolide rings that form a stable trans relationship, as determined by X-ray crystallography. This selectivity arises from the stability of a proposed diradical intermediate during its formation, which favors the dimerization process under photochemical conditions .

Anemonin exhibits significant biological activities, particularly anti-inflammatory and anti-pigmentation effects. Research has shown that it can inhibit melanin synthesis in human melanocytes by downregulating the expression of genes associated with melanin production, such as MITF (Microphthalmia-associated transcription factor) and tyrosinase-related proteins (TYR, TRP1, TRP2) with an IC50 value of approximately 43.5 µM . Additionally, anemonin has demonstrated potential in treating conditions like ulcerative colitis and arthritis by inhibiting nitric oxide production in activated macrophages .

The synthesis of anemonin can be achieved through the photochemical dimerization of protoanemonin. Studies indicate that exposure to ultraviolet radiation significantly enhances the yield of anemonin, achieving up to 75% under specific conditions. This method highlights the importance of light in facilitating the chemical reaction necessary for anemonin formation .

Anemonin's unique properties make it a candidate for various applications:

  • Pharmaceuticals: Its anti-inflammatory effects suggest potential use in treatments for inflammatory diseases.
  • Cosmetics: Due to its ability to inhibit melanin production, it may be utilized in skin-lightening products.
  • Traditional Medicine: Historically used in Chinese and Native American medicine for its stimulant and anti-inflammatory properties .

Studies have indicated that anemonin interacts with various biological pathways:

  • It inhibits inducible nitric oxide synthase (iNOS) expression in macrophages, which is crucial for inflammation control.
  • Anemonin's effects on melanin synthesis suggest interactions with signaling pathways involved in pigmentation regulation, making it a subject of interest for dermatological research .

Anemonin shares structural and functional similarities with several other compounds found in the Ranunculaceae family. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
ProtoanemoninMonomeric butenolideVesicant propertiesPrecursor to anemonin; higher toxicity
RanunculinGlycosideAnti-inflammatory (indirectly)Converts to protoanemonin upon hydrolysis
Ibotanolide BButenolideAnti-inflammatoryIsolated from Clematis crassifolia
Calceolarioside BGlycosideAntioxidantExhibits different pharmacological properties

Anemonin's distinct anti-inflammatory and anti-pigmentation properties set it apart from these similar compounds, making it particularly valuable for therapeutic applications .

Molecular Formula and Mass Spectrometry Analysis

Anemonin possesses the molecular formula C₁₀H₈O₄ with a molecular weight of 192.17 grams per mol [1] [4] [5]. The percent composition consists of carbon at 62.50%, hydrogen at 4.20%, and oxygen at 33.30% [4] [5]. Mass spectrometry analysis reveals characteristic fragmentation patterns that facilitate structural identification and confirmation of the compound's molecular integrity [15].

The compound exhibits a monoisotopic mass of 192.042259 daltons as determined through high-resolution mass spectrometry techniques [3]. Standard International Chemical Identifier notation provides the InChI key as JLUQTCXCAFSSLD-NXEZZACHSA-N, while the simplified molecular-input line-entry system notation is represented as O=C1OC2(CCC23OC(=O)C=C3)C=C1 [3] [7] [8].

ParameterValueReference
Molecular FormulaC₁₀H₈O₄ [1] [4]
Molecular Weight192.17 g/mol [1] [4]
Monoisotopic Mass192.042259 Da [3]
Carbon Content62.50% [4] [5]
Hydrogen Content4.20% [4] [5]
Oxygen Content33.30% [4] [5]

Stereochemistry and Three-Dimensional Configuration

Anemonin exists as a racemate possessing both RR- and SS-configurations, indicating the presence of two stereogenic centers within the molecular framework [6] [25]. The stereochemical arrangement was definitively established through X-ray crystallographic analysis, which revealed that the two butenolide rings adopt an exclusively trans relationship rather than the initially predicted cis configuration [2] [6].

The formation of anemonin from protoanemonin occurs through stereoselective dimerization, resulting from the stability of a diradical intermediate formed by head-to-head arrangement of two protoanemonin molecules [6] [25]. Despite multiple stereochemical possibilities theoretically available, the observed selectivity for the trans configuration arises from destabilizing dipole-dipole interactions that disfavor the transition state where the two rings would adopt a cis conformation [2].

Attempts to resolve the individual enantiomers have proven unsuccessful, indicating the inherent stability of the racemic mixture under standard resolution conditions [6] [25]. The compound possesses zero defined stereocenters according to ChemSpider classification, reflecting the racemic nature of the naturally occurring material [3].

Spectroscopic Characterization

UV and IR Spectroscopy

Ultraviolet spectroscopy of anemonin demonstrates maximum absorbance at wavelengths between 262-263 nanometers, providing a characteristic spectroscopic signature for identification and quantification purposes [31]. The UV absorption profile remains consistent across different sample preparations and extraction methods, with variations typically within 1 nanometer representing acceptable analytical deviation [31].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present within the anemonin structure [26] [29]. The carbonyl stretching vibrations of the lactone groups appear in the region of 1650-1750 wavenumbers per centimeter, consistent with the presence of cyclic ester functionality [26] [29]. Additional characteristic bands include carbon-carbon double bond stretching vibrations in the 1550-1650 wavenumbers per centimeter region and carbon-hydrogen stretching modes in the higher frequency regions [26] [29].

The fingerprint region below 1400 wavenumbers per centimeter provides unique spectroscopic information specific to the anemonin molecular framework, enabling definitive identification when compared against reference spectra [26] [29].

NMR Spectroscopy (1H, 13C, COSY, HMQC)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information regarding anemonin's molecular architecture [6]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various hydrogen environments within the molecule, while carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of ten distinct carbon atoms as predicted by the molecular formula [6].

Two-dimensional correlation spectroscopy and heteronuclear multiple quantum coherence experiments establish connectivity patterns between protons and carbons, confirming the proposed structural framework [6]. The spectroscopic data obtained at 400 megahertz frequency provides high-resolution information enabling complete structural assignment [6].

The nuclear magnetic resonance spectral data demonstrates chemical shifts characteristic of the butenolide ring systems, with proton signals appearing in regions typical of alkenic and methylene environments [27] [30]. Coupling constants derived from the spectra provide information regarding the spatial relationships between neighboring protons, supporting the proposed three-dimensional structure [27] [30].

X-ray Crystallographic Analysis

X-ray crystallographic studies of anemonin have provided definitive confirmation of the molecular structure and stereochemical configuration [2] [6]. The crystal structure analysis demonstrates that the molecule adopts a trans-configuration with the cyclobutane ring exhibiting a non-planar, bent conformation rather than a completely planar arrangement [6] [25].

Crystallographic data reveals specific bond lengths and angles within the anemonin framework, confirming the proposed connectivity pattern and providing precise geometric parameters [2]. The analysis definitively established the head-to-head dimerization pattern of the protoanemonin precursor molecules, resolving earlier uncertainties regarding the stereochemical outcome of the dimerization process [2].

The crystalline material exhibits specific packing arrangements that influence the physical properties of the solid-state compound [2]. Intermolecular interactions within the crystal lattice contribute to the overall stability and melting characteristics observed for anemonin [2].

Physical and Chemical Properties

Anemonin manifests as colorless, odorless crystalline material with a melting point ranging from 157-158 degrees Celsius [5] [7] [17] [20]. The compound exhibits a density of 1.45 grams per cubic centimeter and demonstrates volatility with steam distillation [5] [8]. The estimated boiling point occurs at approximately 248.14 degrees Celsius under standard atmospheric conditions [20].

Solubility characteristics reveal that anemonin displays slight solubility in cold water, with increased solubility observed in hot water [5] [17]. The compound demonstrates enhanced solubility in hot ethanol and chloroform, while exhibiting alkaline solutions with characteristic yellow coloration [5]. Conversely, anemonin proves practically insoluble in diethyl ether [5] [20].

The refractive index is estimated at 1.4440, providing additional physical characterization data for identification purposes [20]. Storage recommendations indicate maintenance at temperatures of negative twenty degrees Celsius to ensure long-term stability [20].

PropertyValueReference
Melting Point157-158°C [5] [17] [20]
Boiling Point248.14°C (estimated) [20]
Density1.45 g/cm³ [5] [8]
Refractive Index1.4440 (estimated) [20]
Water Solubility (25°C)0.982 ± 0.07 mg/mL [17]
Water Solubility (37°C)1.38 ± 0.04 mg/mL [17]

Chemical Reactivity and Stability

Anemonin demonstrates variable stability characteristics dependent upon environmental conditions and chemical treatment [6] [21] [34]. The compound undergoes various chemical transformations including photochemical reactions and reduction processes under appropriate conditions [6] [25]. Hydrogenation of the double bonds over palladium-carbon catalyst yields tetrahydroanemonin, while sodium amalgam treatment produces isotetrahydroanemonin [25].

Hydrolysis reactions occur under acidic conditions, with semiconcentrated hydrochloric acid treatment yielding anemoninic acid through cyclobutane derivative intermediates [25]. Sodium borohydride reduction in methanol affords diketo diester and dilactone products, demonstrating the compound's susceptibility to reducing agents [25].

Thermal stability analysis reveals that anemonin maintains structural integrity under moderate heating conditions but undergoes decomposition at elevated temperatures [34]. The compound exhibits photochemical reactivity, with exposure to mercury lamp radiation facilitating dimerization and oligomerization processes [6] [25]. Storage under appropriate conditions with radical scavengers and controlled pH maintains compound stability over extended periods [6].

The inherent reactivity of anemonin contrasts with its precursor protoanemonin, which demonstrates significantly greater instability and rapid dimerization tendencies [22] [23]. This enhanced stability renders anemonin more suitable for biological assays and pharmaceutical applications compared to its more reactive precursor molecules [22].

Structural Comparison with Related Compounds

Anemonin represents the dimeric product of protoanemonin and exhibits structural relationships with other compounds within the Ranunculaceae family biosynthetic pathway [22] [23] [24]. Protoanemonin, the immediate precursor, possesses the molecular formula C₅H₄O₂ and exists as a viscous yellow liquid with significantly different physical properties compared to the solid anemonin dimer [23] [25].

Ranunculin serves as the glycosidic precursor in the biosynthetic sequence, undergoing enzymatic hydrolysis to generate protoanemonin, which subsequently dimerizes spontaneously to form anemonin [22] [23] [24]. The structural progression demonstrates increasing molecular complexity and stability along the biosynthetic pathway from ranunculin through protoanemonin to anemonin [22] [23].

Additional related compounds include ranuncoside, which shares the characteristic gamma-lactone ring functionality with anemonin but incorporates additional carbohydrate moieties [23] [25]. Tetrahydroanemonin and isotetrahydroanemonin represent reduction products of anemonin, demonstrating modified saturation patterns while maintaining the core cyclobutane framework [25].

Anemoninic acid constitutes the hydrolysis product of anemonin and exhibits an open-chain structure resulting from lactone ring cleavage [25]. This structural relationship illustrates the potential for ring-opening reactions under appropriate chemical conditions [25].

CompoundMolecular FormulaRelationship to AnemoninPhysical State
ProtoanemoninC₅H₄O₂Monomeric precursorViscous liquid
RanunculinC₁₂H₁₆O₉Glycosidic precursorCrystalline solid
TetrahydroanemoninC₁₀H₁₂O₄Reduction productCrystalline solid
Anemoninic acidC₁₀H₁₂O₆Hydrolysis productCrystalline solid

The biosynthetic pathway of anemonin begins with ranunculin, a glucoside that functions as the primary precursor and serves as a chemotaxonomic marker throughout the Ranunculaceae family [1] [2] [3]. Ranunculin represents a specialized secondary metabolite consisting of glucose covalently linked to protoanemonin through a β-glycosidic bond [4]. This glucoside structure provides stability to the otherwise highly reactive protoanemonin moiety, allowing plants to store the defensive compound in a benign form until activation is required [5] [4].

The molecular structure of ranunculin incorporates a furanone ring system attached to a glucose unit, creating a stable storage form that prevents premature activation of the defense mechanism [4]. Within plant tissues, ranunculin accumulates in cellular compartments where it remains isolated from the activating enzyme β-glucosidase under normal physiological conditions [1] [5]. This compartmentalization strategy represents an elegant solution to the challenge of maintaining a potent chemical defense while avoiding self-toxicity [6] [2].

The biosynthetic formation of ranunculin itself involves the enzymatic attachment of glucose to the protoanemonin aglycone through the action of glucosyltransferases [2]. These enzymes catalyze the formation of the β-glycosidic linkage that characterizes ranunculin, creating a molecule that serves dual functions as both a storage form and a delivery mechanism for the active defensive compound [1] [3]. The specificity of this glucosylation reaction ensures that only the appropriate aglycone is incorporated, maintaining the precision of the chemical defense system [4].

Research has demonstrated that ranunculin exhibits remarkable stability under acidic conditions and within intact plant tissues, but undergoes rapid hydrolysis when exposed to alkaline environments or when cellular integrity is compromised [4] [7]. This pH-dependent stability represents an additional layer of control over the activation of the defense mechanism, ensuring that the compound remains stable during normal plant metabolism while being readily activated under stress conditions [5] [4].

Enzymatic Conversion Mechanisms

β-Glucosidase-Mediated Ranunculin Hydrolysis

The transformation of ranunculin to protoanemonin occurs through the action of β-glucosidase, an enzyme that catalyzes the hydrolytic cleavage of the β-glycosidic bond linking glucose to the protoanemonin aglycone [1] [6] [2]. This enzymatic reaction represents the critical activation step in the anemonin biosynthetic pathway, converting the stable precursor into the highly reactive defensive compound [3] [8].

β-Glucosidase belongs to the glycoside hydrolase family and operates through a double-displacement mechanism involving the formation of a covalent enzyme-substrate intermediate [8]. The enzyme active site contains two carboxylate residues that facilitate the hydrolysis reaction through acid-base catalysis [8]. When plant tissues are damaged through mechanical injury, herbivore attack, or pathogen invasion, cellular compartmentalization breaks down, allowing β-glucosidase to encounter its ranunculin substrate [1] [5] [6].

The enzymatic hydrolysis proceeds through nucleophilic attack by a water molecule on the anomeric carbon of the glucose moiety, facilitated by the catalytic residues within the enzyme active site [8]. This reaction results in the liberation of glucose and the formation of protoanemonin, with the reaction being essentially irreversible under physiological conditions [1] [5]. The enzyme exhibits high specificity for ranunculin, ensuring that the hydrolysis occurs only when the appropriate substrate is present [2] [3].

Kinetic studies have revealed that the β-glucosidase-mediated hydrolysis of ranunculin occurs rapidly upon tissue damage, with complete conversion typically achieved within minutes of enzyme-substrate contact [5] [6]. The efficiency of this reaction ensures that defensive compounds are produced quickly in response to attack, providing immediate protection against potential threats [1] [2]. The enzyme activity is optimal at slightly acidic to neutral pH values, corresponding to the physiological conditions found in damaged plant tissues [7].

The subcellular localization of β-glucosidase and ranunculin in separate compartments represents a sophisticated regulatory mechanism that prevents premature activation of the defense system [1] [5]. β-Glucosidase is typically sequestered in specialized cellular organelles or bound to cell walls, while ranunculin accumulates in vacuoles or other storage compartments [6] [2]. This spatial separation ensures that the enzymatic conversion occurs only when cellular integrity is compromised, making the system responsive to actual threats rather than normal metabolic processes [4] [7].

Protoanemonin Formation

Protoanemonin emerges as the immediate product of ranunculin hydrolysis, representing a highly reactive γ-lactone with potent biological activity [5] [9] [10]. The molecular structure of protoanemonin features a five-membered furanone ring with an exocyclic double bond, creating a highly electrophilic center that accounts for its antimicrobial and cytotoxic properties [11] [12]. This structural configuration makes protoanemonin extremely unstable in aqueous environments, leading to rapid dimerization or polymerization reactions [5] [13].

The formation of protoanemonin occurs instantaneously upon ranunculin hydrolysis, with the liberated aglycone assuming its characteristic lactone structure [1] [6]. The compound exhibits intense vesicant properties, causing immediate irritation and blistering upon contact with skin or mucous membranes [5] [10]. These effects result from the compound's ability to react with sulfhydryl groups in proteins and other biomolecules, leading to cellular dysfunction and tissue damage [14] [15].

Protoanemonin demonstrates broad-spectrum antimicrobial activity against bacteria, fungi, yeasts, and protozoa [14] [16] [17]. The minimum inhibitory concentrations range from 2.0 to 7.5 × 10⁻⁴ M for various dermatophytes and yeasts, with Epidermophyton floccosum and Rhodotorula glutinis showing particular sensitivity [14]. The antimicrobial mechanism involves multiple pathways, including membrane disruption, enzyme inactivation, and interference with cellular metabolism [14] [18].

The chemical reactivity of protoanemonin stems from its highly electrophilic nature, which allows it to form covalent bonds with nucleophilic groups in biological molecules [5] [9]. This reactivity is mediated by the α,β-unsaturated lactone system that creates an electron-deficient center susceptible to nucleophilic attack [11] [14]. The compound readily reacts with amino acids, particularly cysteine, leading to the formation of covalent adducts that disrupt protein function [14].

Studies have shown that protoanemonin can be stabilized through the addition of weak acids or radical scavengers, extending its half-life in solution [13] [19]. The optimal pH range for stability lies between 4.5 and 8.0, with the addition of hydroquinone or similar compounds preventing polymerization [13]. Under these controlled conditions, protoanemonin solutions can retain their potency for several weeks, facilitating research and potential therapeutic applications [13] [19].

Dimerization Mechanism

Spontaneous Cyclodimerization

The spontaneous dimerization of protoanemonin to anemonin represents one of the most remarkable aspects of this biosynthetic pathway, occurring rapidly in aqueous media without the need for additional catalysts or cofactors [1] [5] [13]. This reaction proceeds through a [2+2] cycloaddition mechanism that creates the characteristic cyclobutane ring structure found in anemonin [13] [19]. The dimerization process is thermodynamically favored and occurs with high efficiency under physiological conditions [1] [6].

The cyclodimerization reaction involves the interaction of two protoanemonin molecules through their exocyclic double bonds, forming a cyclobutane ring that bridges the two lactone units [13] [19]. This process occurs through a concerted mechanism that creates four new carbon-carbon bonds simultaneously, resulting in the formation of the complex tricyclic structure characteristic of anemonin [1] [13]. The reaction is highly stereoselective, producing predominantly the trans-configured dimer rather than alternative stereoisomeric products [1] [13].

Mechanistic studies suggest that the dimerization proceeds through a diradical intermediate that provides stability through electron delocalization across the adjacent double bonds [1] [13]. The formation of this intermediate allows for selective bond formation that leads to the thermodynamically favored trans-configuration of the final product [13] [19]. The high selectivity of this reaction ensures that anemonin is produced as the major product, with minimal formation of alternative dimeric or oligomeric species [1] [5].

The rate of cyclodimerization is influenced by several factors, including concentration, temperature, pH, and the presence of other reactive species [5] [13]. Higher concentrations of protoanemonin favor the dimerization reaction by increasing the probability of molecular encounters [13] [19]. Temperature effects are relatively modest due to the low activation energy required for the reaction, allowing dimerization to proceed efficiently at ambient temperatures [5] [13].

Solvent effects play a crucial role in determining the efficiency and selectivity of the dimerization reaction [13] [19]. Aqueous environments promote rapid dimerization, while organic solvents may alter the reaction kinetics and stereoselectivity [5] [13]. The presence of radical scavengers can influence the reaction pathway by affecting the stability of the proposed diradical intermediate [13] [19].

Stereoselectivity in Dimerization

The stereoselectivity observed in protoanemonin dimerization represents a fundamental aspect of anemonin biosynthesis, with X-ray crystallographic analysis confirming that the two butenolide rings adopt an exclusively trans-relationship in the final product [1] [13]. This stereochemical outcome was initially unexpected, as early theoretical predictions suggested that cis-configured dimers would be more stable due to favorable orbital interactions [1] [13]. However, detailed structural analysis revealed that destabilizing dipole-dipole interactions disfavor the transition state leading to cis-configured products [1].

The trans-stereochemistry of anemonin results from the preferential formation of the thermodynamically most stable dimer configuration [1] [13]. X-ray crystallographic studies conducted in 1965 provided definitive evidence for this stereochemical assignment, revealing that the two butenolide rings are oriented in a trans-fashion relative to the central cyclobutane ring [1] [13]. This configuration minimizes steric interactions and unfavorable electronic repulsions that would be present in alternative stereoisomeric forms [13] [19].

The selectivity for trans-dimer formation can be attributed to the nature of the proposed diradical intermediate involved in the cycloaddition process [1] [13]. This intermediate adopts a conformation that positions the two protoanemonin units for optimal orbital overlap while minimizing steric interactions [13] [19]. The resulting transition state geometry favors the formation of trans-configured products, leading to the observed stereoselectivity [1] [13].

Computational studies have provided insights into the electronic factors governing the stereoselectivity of the dimerization reaction [13] [19]. The electron distribution within the diradical intermediate favors conformations that lead to trans-configured products, while alternative conformations leading to cis-products are destabilized by unfavorable electronic interactions [1] [13]. These electronic effects work in concert with steric factors to ensure high stereoselectivity in the dimerization process [13] [19].

The stereochemical outcome of the dimerization reaction has important implications for the biological activity of anemonin [1] [2]. The trans-configuration creates a specific three-dimensional structure that determines the compound's interactions with biological targets [20] [21]. This stereochemical specificity contributes to anemonin's unique pharmacological profile and distinguishes it from other potential stereoisomeric forms that might exhibit different biological activities [2] [20].

Distribution in Ranunculaceae Family

Anemonin and its precursors demonstrate widespread distribution throughout the Ranunculaceae family, with documented occurrence in at least 17 genera including Ranunculus, Anemone, Clematis, Helleborus, and Pulsatilla [1] [2] [22]. This broad taxonomic distribution suggests that the anemonin biosynthetic pathway represents an ancient and evolutionarily conserved chemical defense system that has been maintained across diverse lineages within the family [23] [24] [25].

Within the genus Ranunculus, anemonin occurrence has been documented in numerous species across different geographical regions and ecological habitats [26] [27] [28]. Species such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, and Ranunculus sceleratus all contain detectable levels of anemonin or its precursors, though with significant quantitative variation between species [26] [27]. The widespread occurrence within this genus suggests that anemonin production represents a characteristic feature of Ranunculus species [28].

The genus Anemone similarly shows extensive anemonin distribution, with compounds detected in species such as Anemone pulsatilla, Anemone trifolia, and various other members of the genus [1] [5] [29]. These species have been particularly important in traditional medicine applications, with their anemonin content contributing to their recognized pharmacological activities [25] [30]. The presence of anemonin across diverse Anemone species indicates the importance of this compound in the chemical ecology of the genus [29] [30].

Clematis species represent another significant source of anemonin within the Ranunculaceae family, with compounds detected in species such as Clematis hirsutissima, Clematis flammula, and Clematis crassifolia [1] [6] [31]. These climbing plants often accumulate high levels of anemonin in their aerial parts, contributing to their traditional use in folk medicine and their recognition as potentially toxic plants [31] [25]. The distribution of anemonin in Clematis species spans multiple geographical regions and habitat types [32].

Helleborus species, including the well-studied Helleborus niger, contain significant levels of anemonin and related compounds [1] [13] [12]. These perennial herbs have been extensively investigated for their chemical composition, revealing complex profiles of anemonin derivatives and related metabolites [13] [12]. The presence of anemonin in Helleborus species contributes to their recognized toxicity and their historical use in traditional medicine applications [13] [33].

Quantitative Analysis Across Plant Species

Quantitative analysis of anemonin content across different Ranunculaceae species reveals substantial variation in compound accumulation, with concentrations ranging from below detection limits to several milligrams per milliliter of extract [26] [27]. Comprehensive studies using high-performance liquid chromatography and thin-layer chromatography have established reliable methods for anemonin quantification and have revealed species-specific patterns of compound accumulation [26] [27] [34].

Among Ranunculus species, Ranunculus sardous demonstrates the highest anemonin content, with hydroalcoholic extracts containing up to 2.66 mg/ml of anemonin [26] [27]. This represents the maximum concentration documented in comparative studies of Ranunculus species, making R. sardous a particularly rich source of the compound [26]. In contrast, Ranunculus sceleratus shows much lower anemonin levels, with concentrations ranging from 0.13 to 0.19 mg/ml in similar extract preparations [26] [27].

Ranunculus bulbosus presents an interesting case in quantitative analysis, with anemonin content in aerial parts falling below detection limits of standard analytical methods, while root extracts show detectable levels of the compound [26] [27]. This differential distribution between plant parts suggests tissue-specific accumulation patterns that may relate to the compound's defensive functions [26]. The detection limit for the analytical methods employed was 0.768 mg/ml, indicating that aerial parts of R. bulbosus contain less than this threshold concentration [26] [27].

Comparative analysis between Helleborus niger and Pulsatilla vulgaris reveals significant differences in protoanemonin content, with P. vulgaris containing approximately 0.38575 mg/g dry weight compared to only 0.0662 mg/g in H. niger [13] [34]. This represents more than a five-fold difference in protoanemonin accumulation between these species, highlighting the substantial quantitative variation that exists within the family [13] [34]. These differences may reflect species-specific adaptations to different ecological pressures or evolutionary divergence in chemical defense strategies [34].

Extract preparation methods significantly influence the quantitative recovery of anemonin from plant materials [26] [27]. Hydroalcoholic extracts consistently yield higher anemonin concentrations compared to glycerol-ethanol preparations, with the latter typically showing reduced compound levels [26] [27]. This difference likely reflects the improved solubility and extraction efficiency of anemonin in ethanol-containing solvents compared to more polar extraction media [26].

Seasonal variation in anemonin content has been documented in several species, with higher concentrations typically observed during active growth periods compared to dormant phases [22] [26]. This temporal variation suggests that anemonin production is linked to plant physiological processes and may be influenced by environmental factors such as temperature, light availability, and nutrient status [22] [26]. Understanding these seasonal patterns is important for both ecological studies and potential commercial applications of anemonin-containing plants [26] [27].

Ecological Role and Plant Defense Mechanisms

Anemonin and its immediate precursor protoanemonin serve crucial roles in plant defense mechanisms, providing broad-spectrum protection against diverse categories of potential threats including bacteria, fungi, herbivorous insects, and mammalian browsers [14] [25] [35]. The ecological significance of these compounds extends beyond simple toxicity, encompassing sophisticated chemical communication and deterrent effects that have evolved over millions of years [25] [35] [18].

The antimicrobial properties of protoanemonin represent one of the primary ecological functions of the anemonin biosynthetic pathway [14] [16] [18]. Laboratory studies have demonstrated that protoanemonin inhibits the growth of both aerobic and anaerobic bacteria, with activity extending to gram-positive and gram-negative species [14] [16] [17]. The broad-spectrum nature of this antimicrobial activity provides plants with protection against diverse pathogenic microorganisms that might otherwise cause tissue damage or systemic infections [14] [18].

Antifungal activity represents another crucial aspect of the ecological role of protoanemonin [14] [18]. Studies have shown effectiveness against various dermatophytes and yeasts, with minimum inhibitory concentrations comparable to those observed for bacterial pathogens [14]. This antifungal activity is particularly important for plants growing in humid environments where fungal infections pose significant threats to plant health and survival [35] [18].

The vesicant properties of protoanemonin serve as an important deterrent mechanism against herbivorous mammals [5] [10] [22]. The immediate irritation and blistering caused by contact with plant tissues containing these compounds provides a powerful negative feedback that discourages continued feeding [22] [35]. This deterrent effect is enhanced by the bitter taste of protoanemonin, which provides an additional sensory warning to potential herbivores [5] [10].

Insect herbivores face similar deterrent effects from anemonin-containing plants, though the mechanisms may differ from those affecting mammals [35] [36]. Studies have suggested that protoanemonin may serve as a chemical defense against phytophagous insects in floral tissues, where it could protect reproductive organs from damage during critical developmental periods [36] [37]. The presence of protoanemonin in anther volatiles of some Ranunculaceae species supports this hypothesis [36].

The ecological role of anemonin extends to inter-plant communication and allelopathic interactions [35] [38]. Released volatile compounds related to the anemonin biosynthetic pathway may serve as chemical signals that warn neighboring plants of impending threats or that inhibit the growth of competing plant species [35]. These allelopathic effects contribute to the competitive success of Ranunculaceae species in diverse ecological communities [35].

Chemical defense systems involving anemonin demonstrate remarkable flexibility in their activation and deployment [1] [5] [7]. The compartmentalized storage of ranunculin and β-glucosidase ensures that defensive compounds are produced only when needed, minimizing the metabolic costs associated with chemical defense while maintaining rapid response capabilities [1] [5]. This efficient activation system allows plants to respond quickly to threats while conserving resources during periods of low threat levels [7] [35].

The evolution of anemonin-based chemical defenses has likely been shaped by co-evolutionary interactions with herbivores and pathogens over geological time scales [25] [35]. The sophisticated nature of the biosynthetic pathway, involving multiple enzymatic steps and precise regulatory mechanisms, suggests that these defenses have been subject to strong selective pressure throughout the evolutionary history of the Ranunculaceae family [25] [18]. The conservation of this pathway across diverse genera within the family supports its fundamental importance in plant survival and reproduction [24] [25].

Environmental factors significantly influence the expression and effectiveness of anemonin-based defenses [22] [26] [35]. Stress conditions such as drought, nutrient limitation, or pathogen pressure may enhance the production of defensive compounds, while favorable growth conditions might reduce their synthesis [26] [35]. Understanding these environmental interactions is crucial for predicting the ecological impacts of anemonin-producing plants in changing environmental conditions [35] [38].

The role of anemonin in plant defense extends beyond direct toxicity to include effects on plant community structure and ecosystem dynamics [35] [38]. Plants containing high levels of these compounds may serve as refugia for herbivores seeking protection from predators, creating complex ecological interactions that influence community composition [35]. Similarly, the antimicrobial properties of these compounds may affect soil microbial communities in the rhizosphere, influencing nutrient cycling and plant-microbe interactions [35] [18].

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

UNII

G99XG5B674

Wikipedia

1,7-dioxadispiro[4.0.4.2]dodeca-3,9-diene-2,8-dione
Anemonin

Dates

Last modified: 08-15-2023

Explore Compound Types